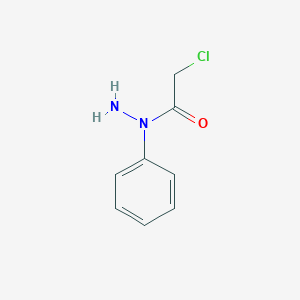
2-Chloro-N-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-phenylacetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The applications of 2-Chloro-N-phenylacetohydrazide are varied, with research highlighting its use as an intermediate in synthesizing various compounds with antiviral and anticancer activities .
Synthesis and Chemical Properties:
- Synthesis : this compound can be synthesized through reactions involving chloroacetyl chloride . For example, it can be created by reacting with either chloroacetyl chloride, cyanoacetic acid, or acetic anhydride to yield 2-chloro-acetamide .
- Reactions: The compound participates in several chemical reactions, including those using dichloro bis(acetonitrile) palladium(II) and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical under specific conditions to yield benzofuran derivatives .
Antiviral Research:
- Ebola Virus Inhibitors: N′-Phenylacetohydrazide derivatives, including those derived from this compound, have demonstrated potential as inhibitors of Ebola virus entry into cells . These compounds were designed to improve antiviral potency and therapeutic window .
- Structure-Activity Relationship: Modifications to the carbazole scaffold, including functionalizing the carbazole ring with different substituents through the hydrazide linker, have been explored to enhance antiviral activity . Replacing the carbazole ring with a fluorene also impacts biological activity .
Anticancer Evaluation:
- Potential Therapeutics: Novel 2,5-disubstituted 1,3,4-oxadiazoles, synthesized using this compound derivatives, have been evaluated for anticancer properties . Specific compounds, such as 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[1,3,4]oxadiazol-2-yl]-2-p-tolyloxy-quinoline, have shown promising results in growth inhibition assays .
- Cytotoxicity: Derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine, synthesized using similar compounds, exhibit cytotoxicity against different human tumor cells . Indole core introduction improves the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines .
Antimicrobial Activity:
- Antibacterial Properties: Chlorine-containing compounds, including those related to this compound, have shown enhanced antibacterial activity . For instance, a compound reacted with tosylic acid and chlorosulfonyl amine demonstrated high antibacterial activity against E. coli .
Table of Biological Activities
Other Applications and Derivatives:
- Hydroximoyl-heterocycle derivatives: Used as fungicide active agents .
- Hydrazine derivatives: Having polo-like kinase 1 (PLK1) inhibitory activities .
- Bioactive Compounds: Derivatives can be derived from natural sources and have applications in scientific research and technological innovation . Some compounds show photocytotoxic and photodynamic antibacterial activities .
Eigenschaften
IUPAC Name |
2-chloro-N-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRHNQBXPFDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













